molecular formula C21H20N4O2S B2881965 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea CAS No. 946249-62-3

1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2881965
CAS No.: 946249-62-3
M. Wt: 392.48
InChI Key: APQUIBROXYMESM-UHFFFAOYSA-N
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Description

1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a synthetic organic compound provided as a high-purity material for research and development purposes. This molecule features a complex structure incorporating multiple pharmacologically relevant motifs, including a phenylurea group and a thiazole ring linked to a 2-methylindoline moiety. The thiazole ring is a five-membered heterocycle known for its aromaticity, containing both nitrogen and sulfur atoms, which is a common scaffold in medicinal chemistry due to its diverse biological activities and presence in various therapeutic agents . The integration of these specific functional groups suggests potential for investigation in various biochemical pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical method development. Its structural profile may also support fundamental research in areas such as enzyme inhibition, receptor binding studies, and cellular signaling. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All information presented is for informational purposes related to research and does not constitute a specification for the product.

Properties

IUPAC Name

1-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-11-15-7-5-6-10-18(15)25(14)19(26)12-17-13-28-21(23-17)24-20(27)22-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQUIBROXYMESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. The initial step often includes the formation of the indolin-1-yl intermediate, followed by the introduction of the thiazol-2-yl group through a nucleophilic substitution reaction. The final step involves the coupling of the phenylurea moiety under controlled conditions to ensure the purity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s unique indolinone-thiazole-urea architecture differentiates it from similar derivatives. Key structural comparisons include:

Compound Core Structure Key Substituents Reference
Target Compound Thiazole-Urea 2-Methylindolin-1-yl (oxoethyl-linked), phenylurea -
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Thiazole-Urea Benzyloxy-hydrazinyl-piperazine, 3-chlorophenyl
1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (13) Thiazole-Urea 7-Fluoroquinazolin-4-yl (ethyl-linked), 3-chlorophenyl
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) Thiazole-Urea Chloromethyl-thiazole, phenylurea
  • Indolinone vs. Quinazoline/Aromatic Systems: The 2-methylindolin-1-yl group in the target compound contrasts with quinazoline () or benzylidene-hydrazine () substituents in analogs.
  • Substituent Effects: Chloromethyl () or trifluoromethyl () groups improve lipophilicity and metabolic stability, whereas the target compound’s methylindolinone may prioritize selective hydrogen bonding .

Yield Comparison :

  • Chloromethyl-thiazole derivatives (e.g., 8i in ) show lower yields (54.3%), likely due to steric hindrance .

Physicochemical Properties

Melting Points and Stability :

  • The target compound’s melting point is unreported, but analogs with indolinone-thiazole systems (e.g., 243–245°C for 3a in ) indicate high thermal stability, attributed to aromatic stacking .
  • Urea-thiazole derivatives with halogen substituents (e.g., 8h in , m.p. unlisted) often exhibit lower solubility due to increased hydrophobicity .

Spectroscopic Data :

  • ESI-MS : The target compound’s molecular ion ([M+H]⁺) would approximate 450–500 Da, similar to compound 3a ([M−2HCl+H]⁺ = 652.1) .
  • ¹H-NMR : Expected signals include δ 2.41 ppm (2-methylindolin-1-yl CH₃), δ 7.29–7.91 ppm (phenylurea protons), and δ 3.47 ppm (piperazine/ethyl chain protons if present) .

Biological Activity

The compound 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS Number: 921484-68-6) is a complex organic molecule notable for its potential biological activities, particularly in pharmacology. Its structure incorporates an indole derivative, a thiazole moiety, and a urea linkage, which are often associated with various biological activities, including enzyme inhibition and receptor modulation.

Structural Overview

This compound features multiple functional groups that contribute to its biological activity:

  • Indole Derivative : Known for anticancer and antimicrobial properties.
  • Thiazole Moiety : Associated with various pharmacological effects, including antidiabetic and antimicrobial activities.
  • Urea Linkage : Commonly linked to enzyme inhibition mechanisms.

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit significant biological activities. The following table summarizes some of the key findings regarding its biological activity:

Compound Biological Activity Unique Aspects
This compoundAnticancer, AntimicrobialCombination of indole and thiazole structures
2-MethylindoleAnticancer, AntimicrobialSimpler structure
ThiazolidinoneAntidiabetic, AntimicrobialDifferent ring system
Urea Derivative XEnzyme inhibitionSpecific target interactions

The unique combination of structural features in this compound may lead to novel mechanisms of action not observed in simpler analogs.

The biological activity of this compound may stem from several mechanisms:

  • Enzyme Inhibition : The urea linkage is known to inhibit various enzymes, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : The indole and thiazole components may interact with specific receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal pathogens.

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

  • Anticancer Activity : A study demonstrated that derivatives of thiazole and indole exhibited significant cytotoxic effects on various cancer cell lines, suggesting the potential of this compound in cancer therapy.
  • Antimicrobial Effects : Research highlighted the antimicrobial properties of thiazole-containing compounds, indicating that the presence of the thiazole ring in this molecule could enhance its efficacy against microbial infections.
  • Enzyme Inhibition Studies : Computational docking studies have been employed to evaluate the binding interactions between this compound and specific enzymes, revealing promising inhibitory potential against targets involved in cancer progression .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 13C^{13}\text{C}-DEPT and 2D NOESY to confirm spatial proximity of the methylindolinyl and phenylurea groups. Coupling constants in 1H^{1}\text{H} NMR can distinguish cis/trans configurations .
  • X-ray Crystallography : Resolve absolute stereochemistry by analyzing single-crystal diffraction data (e.g., CCDC deposition). This is critical for correlating structure with bioactivity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions. Match computational IR spectra with experimental data to validate tautomeric forms .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination). Include staurosporine as a positive control .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated controls and cisplatin as a reference .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with 3H^{3}\text{H}-labeled antagonists. Calculate KiK_i values using Cheng-Prusoff equations .

Advanced: How can researchers address contradictory solubility or stability data reported in literature?

Q. Methodological Answer :

  • Controlled Replication : Reproduce experiments using standardized buffers (e.g., PBS pH 7.4) and HPLC-validated compound batches. Document solvent lot numbers and storage conditions .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 14 days) with LC-MS to identify hydrolysis byproducts (e.g., urea cleavage) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies. Confounding factors like impurity profiles (e.g., residual DMF) must be accounted for .

Advanced: What computational strategies are effective for predicting target interactions and optimizing pharmacodynamic properties?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase targets). Validate poses with molecular dynamics (MD) simulations (50 ns, AMBER force field) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and topological torsion. Train datasets should include analogs with known IC50_{50} values .
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks. Prioritize derivatives with >30% oral bioavailability and low hERG affinity .

Basic: How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations in:
    • Indoline substituents : Replace 2-methyl with ethyl or halogens.
    • Thiazole linker : Test methylene vs. ethylene spacers.
    • Urea group : Substitute phenyl with heteroaryl (e.g., pyridyl) .
  • Bioassay Stratification : Test all analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) to identify critical pharmacophores. Use ANOVA to determine significance (p < 0.05) .

Advanced: What strategies mitigate synthetic challenges such as low yields or side reactions during scale-up?

Q. Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% via controlled dielectric heating .
  • Continuous Flow Chemistry : Minimize thiourea dimerization by maintaining precise temperature gradients in microreactors .
  • Byproduct Analysis : Use LC-MS to trace impurities (e.g., oxidized indoline rings). Optimize quenching steps (e.g., rapid cooling to -20°C) .

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